1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid

Übersicht

Beschreibung

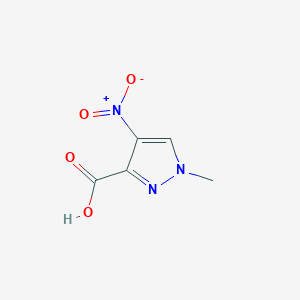

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5N3O4. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazole-3-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the nitration process and prevent over-nitration .

Another method involves the cyclization of appropriate precursors. For example, a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can be used to prepare pyrazole derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cyclization: Various cyclization agents and catalysts depending on the desired product.

Major Products Formed

Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carboxylic acid.

Substitution: Various substituted pyrazole derivatives.

Cyclization: Complex heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid has demonstrated potential in pharmaceutical research, particularly as an antifungal agent. Studies indicate that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi, suggesting its utility in agricultural fungicides . Furthermore, its structure allows for modifications that can enhance biological activity and selectivity.

Case Study: Antifungal Activity

A study published in Molecules highlighted the synthesis of novel derivatives based on this compound that showed enhanced antifungal properties compared to existing treatments. These derivatives were evaluated using quantitative structure-activity relationship (QSAR) models to predict their efficacy against specific fungal strains .

Agrochemical Applications

In agrochemistry, this compound serves as a precursor for developing herbicides and fungicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for creating selective herbicides that target unwanted vegetation while preserving crop health.

Table 1: Comparison of Antifungal Activity

| Compound Name | Activity Level | Target Fungi |

|---|---|---|

| This compound | Moderate | Fusarium, Botrytis |

| Derivative A (modified structure) | High | Fusarium, Alternaria |

| Derivative B (modified structure) | Very High | Rhizoctonia, Sclerotinia |

Material Science Applications

Beyond agriculture and pharmaceuticals, this compound is being explored in materials science for its potential use in synthesizing metal-organic frameworks (MOFs). These structures possess unique properties such as high surface area and tunable porosity, making them suitable for applications in gas storage and separation technologies.

Wirkmechanismus

The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 4-Nitro-1H-pyrazole-3-carboxylate

- 1-Methyl-4-nitro-1H-pyrazole-5-carboxylic acid

- 1-Phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-one

Uniqueness

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 4-position and the carboxylic acid group at the 3-position allows for diverse chemical modifications and potential biological activities .

Biologische Aktivität

1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS No. 4598-86-1) is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities. This compound's unique substitution pattern imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is . It features a five-membered ring structure with two nitrogen atoms, which contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in critical biochemical pathways, such as those related to bacterial cell wall synthesis, leading to antibacterial effects .

- Cell Signaling Modulation : It influences cellular signaling pathways, affecting gene expression and cellular metabolism, which could result in anti-inflammatory and anticancer activities .

Antibacterial Activity

Research indicates that compounds within the pyrazole family exhibit significant antibacterial properties. For instance, the presence of a nitro group in similar structures has been linked to enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for certain derivatives have shown promising results, indicating potential therapeutic applications in treating bacterial infections .

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have demonstrated that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colorectal cancer (HT-29). The apoptosis-inducing capabilities were confirmed through morphological changes and increased caspase-3 activity upon treatment with these compounds .

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.0 | Induces apoptosis via caspase activation |

| A549 | 15.0 | Microtubule destabilization |

| HT-29 | 12.5 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown potential anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines and influencing oxidative stress responses in various cellular models .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

- Anticancer Evaluation : A study on a series of pyrazole derivatives reported their efficacy in inhibiting microtubule assembly and inducing apoptosis in breast cancer cells at concentrations as low as 1 µM .

- Antibacterial Screening : Another investigation highlighted the antibacterial activity of related compounds against Bacillus cereus and Micrococcus luteus, showing MIC values lower than those of standard antibiotics like streptomycin .

Eigenschaften

IUPAC Name |

1-methyl-4-nitropyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(6-7)5(9)10/h2H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBYRSUPXNTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4598-86-1 | |

| Record name | 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.